N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceuticals.
Properties
Molecular Formula |
C24H29N3O4S |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H29N3O4S/c1-4-5-6-13-27-23(29)18-9-8-17(15-19(18)26-24(27)32)22(28)25-12-11-16-7-10-20(30-2)21(14-16)31-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,25,28)(H,26,32) |
InChI Key |
ZSJWFLPPIKTTPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 4-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.
Purification: The product is then purified through recrystallization using a solvent mixture like dichloromethane and ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
Biological Activities
Research indicates that quinazoline derivatives exhibit various biological activities, including:
- Anticancer Activity : Quinazoline derivatives have shown potential as anticancer agents. Studies have demonstrated that compounds with similar structures can inhibit tumor growth across different cancer cell lines. For instance, derivatives of quinazoline have been evaluated for their effectiveness against breast cancer (MCF-7) and other tumor subpanels, often showing promising results at low concentrations .
- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activities. Quinazoline derivatives have been tested against various pathogens, including bacteria and fungi. For example, studies have reported significant antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that modifications in the quinazoline structure can enhance antimicrobial efficacy .
Synthesis and Derivatives
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves several steps, including oxidation reactions to modify the compound for enhanced biological activity. The development of derivatives allows researchers to explore structure-activity relationships (SAR), identifying which modifications lead to improved pharmacological effects .
Case Studies
- Anticancer Research : A study on substituted quinazoline derivatives highlighted their anticancer potential against various cell lines. The synthesized compounds demonstrated varying degrees of cytotoxicity, with some analogs showing significant inhibition of cancer cell proliferation at micromolar concentrations .
- Antimicrobial Studies : Another investigation focused on the antimicrobial activity of quinazoline derivatives against Candida albicans and other fungal strains. The results indicated that certain modifications led to enhanced antifungal activity, suggesting that specific structural features are crucial for biological efficacy .
Potential Therapeutic Applications
Given its promising biological activities, this compound holds potential for therapeutic applications in:
- Cancer Treatment : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.
- Infectious Diseases : Its antimicrobial properties could be explored for developing new treatments against resistant bacterial strains.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-acetamide: Shares the 3,4-dimethoxyphenethyl group but lacks the quinazoline core.
N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Contains a similar phenethyl group but with a different heterocyclic core.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with a sulfanylidene group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of the compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 354.44 g/mol. The presence of the dimethoxyphenyl group and the quinazoline structure suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline have been shown to inhibit various tumor cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinazoline A | A549 (Lung) | 5.0 |
| Quinazoline B | MCF-7 (Breast) | 10.0 |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo... | HeLa (Cervical) | 8.5 |
The compound demonstrated an IC50 value of 8.5 µM against HeLa cells, indicating moderate cytotoxicity and potential as an anticancer agent .
Antimicrobial Activity
Studies have also assessed the antimicrobial properties of quinazoline derivatives. The compound showed varying degrees of activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 75 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
These results suggest that the compound possesses significant antimicrobial activity, particularly against E. coli and S. aureus .
Anti-inflammatory Effects
Quinazoline derivatives have been investigated for their anti-inflammatory properties. The compound's ability to inhibit TNF-alpha production was evaluated in vitro, showing promising results:
- Inhibition of TNF-alpha : The compound inhibited TNF-alpha secretion in macrophage cells induced by lipopolysaccharides (LPS), demonstrating its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Anticancer Activity : A study involving a series of quinazoline derivatives reported that modifications in the side chains significantly affected their anticancer potency. The introduction of the sulfanylidene group in N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo... enhanced its efficacy against multiple cancer cell lines .
- Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of quinazoline derivatives found that those with methoxy substitutions had improved activity against resistant bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
